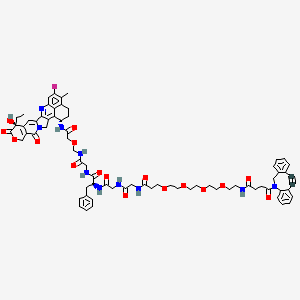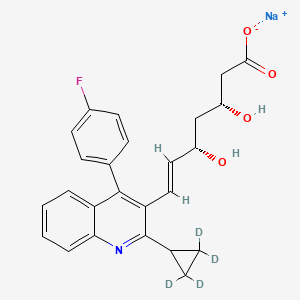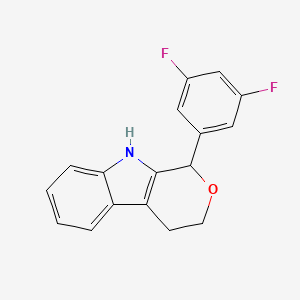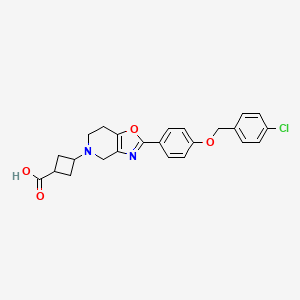![molecular formula C25H28N2O5Si B15142096 (2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B15142096.png)
(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[64002,6]dodeca-8,11-dien-10-one is a complex organic molecule with a unique structure It features a tricyclic framework with multiple functional groups, including a tert-butyl(diphenyl)silyl ether, a hydroxyl group, and a diazatricyclic core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one typically involves multiple steps. One common approach starts with the preparation of the diazatricyclic core, followed by the introduction of the tert-butyl(diphenyl)silyl ether and hydroxyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling reactive intermediates and hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The tert-butyl(diphenyl)silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halides or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities. Its structural features could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one: shares similarities with other diazatricyclic compounds that have functional groups like silyl ethers and hydroxyl groups.
Uniqueness
- The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups. This makes it distinct from other similar compounds and provides unique opportunities for research and application.
Eigenschaften
Molekularformel |
C25H28N2O5Si |
|---|---|
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
InChI |
InChI=1S/C25H28N2O5Si/c1-25(2,3)33(17-10-6-4-7-11-17,18-12-8-5-9-13-18)30-16-19-21(29)22-23(31-19)27-15-14-20(28)26-24(27)32-22/h4-15,19,21-23,29H,16H2,1-3H3/t19-,21-,22+,23-/m1/s1 |
InChI-Schlüssel |
LDJBSUUNUJOJTI-XBYSBRQOSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]([C@H]4[C@@H](O3)N5C=CC(=O)N=C5O4)O |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C4C(O3)N5C=CC(=O)N=C5O4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B15142024.png)
![N-[9-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15142030.png)

![2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B15142037.png)

![1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15142066.png)

![Methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate](/img/structure/B15142071.png)

![3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone-d4](/img/structure/B15142082.png)
![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15142088.png)
![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15142090.png)


